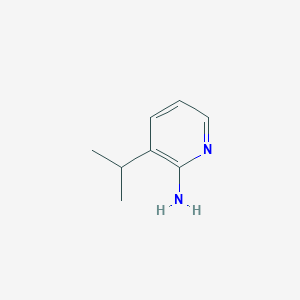
3-(Propan-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Propan-2-yl)pyridin-2-amine” is a chemical compound that has been used in the synthesis of various other compounds . It is part of the pyridin-2-ylamides family, which are known for their significant biological and therapeutic value .
Synthesis Analysis
The synthesis of “3-(Propan-2-yl)pyridin-2-amine” involves a chemodivergent process from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .Molecular Structure Analysis
While specific molecular structure analysis for “3-(Propan-2-yl)pyridin-2-amine” was not found, related compounds with pyridin-2-yl structures have been studied . For instance, each zinc (II) ion in a related compound is coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .Chemical Reactions Analysis
“3-(Propan-2-yl)pyridin-2-amine” has been used in various chemical reactions. For instance, it has been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .科学的研究の応用
Antimicrobial Potential
Compounds similar to “3-(Propan-2-yl)pyridin-2-amine” have been shown to possess good antimicrobial properties. This suggests potential use in developing new antimicrobial agents that could be effective against various bacteria and fungi .
Anti-tubercular Agents
Derivatives of pyridin-amine compounds have been explored for their anti-tubercular activity. They are tested for cell viability and IC50 values to determine their effectiveness against tuberculosis .
Drug Development
The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of pyridin-amine derivatives are analyzed to identify promising drug candidates. This is crucial for drug development to avoid failures in later stages .
Chemical Synthesis
Pyridin-amine compounds are used in chemical synthesis as intermediates or building blocks for creating more complex molecules. They can be found in various catalogs for scientific research purposes .
作用機序
Target of Action
Similar compounds have been known to interact with various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.
Mode of Action
It’s plausible that it may act as a kinase inhibitor, similar to other pyridine derivatives . Kinase inhibitors work by binding to the kinase enzyme and blocking its activity, which can lead to changes in the phosphorylation state of proteins and impact various cellular processes.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of pathways where kinases play a key role, such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of 3-(Propan-2-yl)pyridin-2-amine’s action would depend on its specific targets and mode of action. As a potential kinase inhibitor, it could lead to changes in protein phosphorylation states, impacting various cellular processes such as cell growth and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
特性
IUPAC Name |
3-propan-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZOLPYPAQAMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1101060-79-0 |
Source


|
| Record name | 3-(propan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-6-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2990771.png)
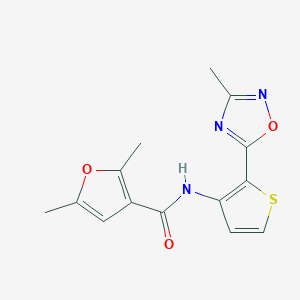
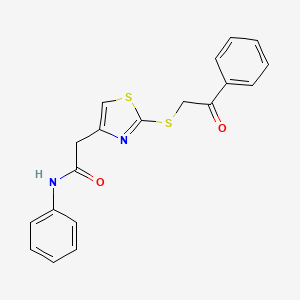
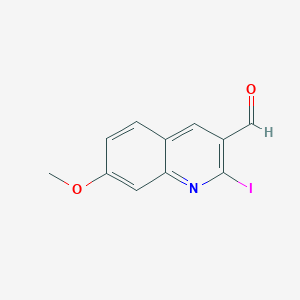
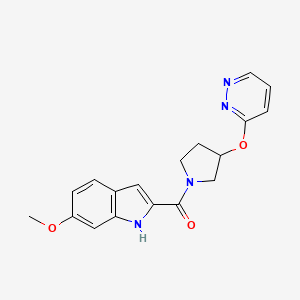

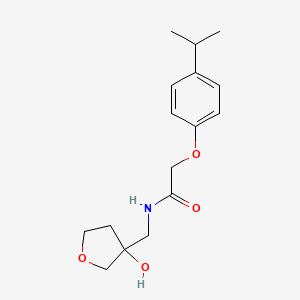

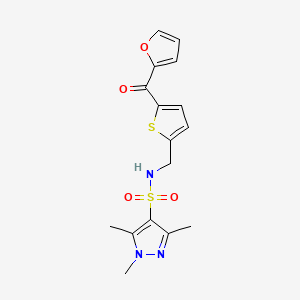
![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)

![6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2990791.png)
![6-ethyl 3-methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990792.png)
